N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Elucidation
The compound N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride is systematically named according to IUPAC guidelines as N-(2-aminoethyl)-2-cyclohexylacetamide;hydrochloride. This nomenclature reflects its structural components:
- A cyclohexyl group attached to the second carbon of an acetamide backbone.
- An aminoethyl substituent (N-(2-aminoethyl)) bonded to the amide nitrogen.
- A hydrochloride salt formed via protonation of the primary amine group.
The structural formula is represented as C1CCC(CC1)CC(=O)NCCN.Cl in SMILES notation, while the InChI identifier is InChI=1S/C10H20N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h9H,1-8,11H2,(H,12,13);1H . The molecule features a central acetamide core substituted with a cyclohexyl moiety at the α-carbon and a 2-aminoethyl group at the amide nitrogen. The hydrochloride salt stabilizes the compound through ionic interactions with the protonated amine.
CAS Registry Numbers and Alternative Chemical Designations
The primary CAS Registry Number for this compound is 1235440-90-0 . Alternative designations include:
The European Community (EC) number 164-251-9 is also associated with this compound. Confusion may arise with structurally similar molecules, such as 2-amino-N-cyclohexylacetamide hydrochloride (CAS 14432-21-4), which lacks the aminoethyl side chain. Regulatory and commercial databases consistently distinguish these entities through precise structural descriptors.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C10H21ClN2O . This formula breaks down as follows:
- 10 carbon atoms : 6 from the cyclohexyl ring, 2 from the acetamide backbone, and 2 from the aminoethyl group.
- 21 hydrogen atoms : 11 from the cyclohexane, 4 from the acetamide, 4 from the aminoethyl group, and 2 from the hydrochloride.
- 1 chlorine atom : contributed by the hydrochloride counterion.
- 2 nitrogen atoms : one in the amide group and one in the primary amine.
- 1 oxygen atom : from the carbonyl group of the amide.
The molecular weight is 220.74 g/mol , calculated as: $$ (12.01 \times 10) + (1.008 \times 21) + (35.45 \times 1) + (14.01 \times 2) + (16.00 \times 1) = 220.74 \, \text{g/mol} $$ This value aligns with high-resolution mass spectrometry data. The hydrochloride salt increases the molecular weight by 36.46 g/mol compared to the free base (184.28 g/mol).
Properties
IUPAC Name |
N-(2-aminoethyl)-2-cyclohexylacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O.ClH/c11-6-7-12-10(13)8-9-4-2-1-3-5-9;/h9H,1-8,11H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCOFSZQGMFHHTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(=O)NCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
It is known to be a monomer for polymerization reactions. It may be used to synthesize polymers for nucleic acid complexation and polyplex formation.
Biochemical Pathways
It is known to be involved in the synthesis of polymers for nucleic acid complexation and polyplex formation, which suggests it may influence pathways related to nucleic acid metabolism and gene expression.
Biological Activity
N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C10H20N2O
- Molecular Weight : Approximately 184.28 g/mol
- Appearance : White crystalline solid, soluble in water
The compound features an amine and acetamide functional group, which are critical for its biological interactions. Its structural characteristics suggest potential activity as a cholinesterase inhibitor , which is pivotal in neurotransmission processes.
Biological Activity
Research indicates that this compound exhibits several biological activities:
-
Cholinesterase Inhibition :
- Compounds with similar structures have been shown to inhibit cholinesterases, suggesting that N-(2-aminoethyl)-2-cyclohexylacetamide may also possess this capability. This inhibition can enhance neurotransmitter levels, potentially benefiting conditions like Alzheimer's disease.
- Kinase Inhibition :
- Anticancer Properties :
Table 1: Summary of Biological Activities
Case Study 1: Cholinesterase Inhibition
A study conducted on related amides demonstrated significant inhibition of acetylcholinesterase (AChE), suggesting that N-(2-aminoethyl)-2-cyclohexylacetamide may follow similar pathways. The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine.
Case Study 2: Cancer Treatment
In vitro studies have shown that this compound can reduce cell viability in breast cancer cell lines by inducing apoptosis through kinase pathway modulation. These findings indicate its potential as a therapeutic agent against resistant neoplasms .
Synthesis Methods
The synthesis of this compound typically involves:
-
Starting Materials :
- Cyclohexylacetic acid
- Ethylenediamine
- Hydrochloric acid for salt formation
-
Procedure :
- React cyclohexylacetic acid with ethylenediamine under controlled temperature.
- Isolate the product through crystallization and purify using recrystallization techniques.
This method ensures high purity levels and yields suitable for biological applications.
Scientific Research Applications
Pharmaceutical Applications
N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride has shown potential in several pharmaceutical contexts:
- Cholinesterase Inhibition : Compounds with similar structures have been shown to inhibit cholinesterases, suggesting that this compound may enhance neurotransmitter levels beneficial for conditions like Alzheimer's disease.
- Kinase Inhibition : Initial studies indicate that it may disrupt cellular processes in cancer cells, showing promise as an anticancer agent.
- Anticancer Activity : It has been observed to inhibit MRP1 (multidrug resistance protein 1), enhancing the efficacy of chemotherapy treatments against resistant neoplasms.
Polymer Science
The compound serves as a monomer for polymerization reactions, which can lead to the formation of polymers capable of complexing with nucleic acids. This property is particularly useful in the development of drug delivery systems and gene therapy applications.
Summary of Biological Activities
| Activity Type | Mechanism/Effect | Reference |
|---|---|---|
| Cholinesterase Inhibition | Enhances neurotransmitter levels | |
| Kinase Inhibition | Disrupts cellular processes in cancer cells | |
| Anticancer Activity | Inhibits MRP1, enhancing chemotherapy efficacy |
Case Study 1: Cholinesterase Inhibition
A study conducted on related amides demonstrated significant inhibition of acetylcholinesterase (AChE). The mechanism involves binding to the active site of AChE, thereby preventing the breakdown of acetylcholine, which could be beneficial in treating neurodegenerative diseases.
Case Study 2: Cancer Treatment
In vitro studies have shown that this compound can reduce cell viability in breast cancer cell lines by inducing apoptosis through kinase pathway modulation. These findings indicate its potential as a therapeutic agent against resistant neoplasms.
Comparison with Similar Compounds
Structural Modifications and Physicochemical Properties
The following table compares key structural analogs based on substituent variations and molecular properties:
Research Findings and Trends
Hydrogen Bonding and Crystal Packing
- N-(2-aminoethyl)-2-cyclohexylacetamide HCl: Likely forms intermolecular N–H∙∙∙O hydrogen bonds, similar to ’s cyclohexyl acetamides, which crystallize in chair conformations and form chains along the c-axis .
Computational Predictions
- Collision Cross-Sections: and use SMILES notations and InChI keys to predict structural conformations, aiding in drug design .
Preparation Methods
Amide Bond Formation via Aminoethylation of Cyclohexylacetyl Derivatives
A common synthetic route involves the formation of the amide bond between 2-cyclohexylacetic acid derivatives and 2-aminoethyl compounds, followed by conversion to the hydrochloride salt for stability and solubility.
- Activation of 2-cyclohexylacetic acid or its ester derivative using coupling agents such as carbodiimides (e.g., EDC, DCC) or acid chlorides.
- Reaction with 2-aminoethylamine to form N-(2-aminoethyl)-2-cyclohexylacetamide.
- Subsequent treatment with hydrochloric acid to generate the hydrochloride salt.
This approach benefits from mild reaction conditions and relatively high yields, with purification often achieved by crystallization from ethanol or similar solvents.
Detailed Reaction Scheme (Hypothetical for this compound)
| Step | Reagents/Conditions | Description |
|---|---|---|
| 1 | 2-cyclohexylacetyl chloride + 2-aminoethylamine | Nucleophilic acyl substitution forming the amide bond |
| 2 | Solvent: Ethanol or aqueous ethanol | Dissolution and reaction medium |
| 3 | Temperature: 25-80°C | Controlled to optimize reaction rate |
| 4 | Reaction time: 1-3 hours | Ensures completion of amide formation |
| 5 | Addition of HCl (concentrated) | Formation of hydrochloride salt for enhanced stability |
| 6 | Cooling and crystallization | Isolation of pure this compound |
Research Findings and Analytical Data
- Purity and Yield: High purity (>99%) can be achieved by careful control of reaction parameters and purification steps such as recrystallization.
- Solubility: The hydrochloride salt form significantly improves aqueous solubility, facilitating handling and formulation.
- Stability: The hydrochloride salt is more stable against hydrolysis and oxidation compared to the free base form.
Comparative Table of Preparation Parameters for Related Cyclohexyl Amides
| Parameter | Typical Range/Value | Notes |
|---|---|---|
| Solvent | Water/ethanol mixtures | Enhances solubility and reaction control |
| Catalyst | Copper powder (for sulfonic acid analogs) | Catalytic role in nucleophilic substitution |
| Temperature | Reflux (80-100 °C) | Ensures reaction completion |
| Reaction Time | 0.8 to 2 hours | Balances yield and side reactions |
| pH for Crystallization | 5-7 (acidified with HCl) | Optimal for hydrochloride salt formation |
| Yield | Typically >90% | Dependent on purity of reagents and conditions |
Summary and Outlook
The preparation of this compound primarily involves amide bond formation between cyclohexylacetyl derivatives and aminoethylamines, followed by salt formation with hydrochloric acid. While direct detailed protocols are scarce, related synthetic methodologies and patent literature on analogous compounds provide a reliable foundation for its synthesis. The key to successful preparation lies in controlled reaction conditions, appropriate choice of solvents and catalysts, and efficient purification strategies to achieve high purity and yield.
Further research and development could optimize these methods for industrial scalability and explore alternative green chemistry approaches.
Q & A
Q. What are the recommended synthetic routes for N-(2-aminoethyl)-2-cyclohexylacetamide hydrochloride, and how can reaction conditions be optimized for yield and purity?
Methodological Answer: The synthesis typically involves two key steps:
Cyclohexylacetamide Formation : React 2-cyclohexylacetic acid with thionyl chloride (SOCl₂) to form the acid chloride, followed by reaction with ethylenediamine in a polar solvent (e.g., dichloromethane) under nitrogen atmosphere to prevent oxidation .
Hydrochloride Salt Formation : Treat the free base with HCl in ethanol to precipitate the hydrochloride salt.
Q. Optimization Strategies :
- Temperature Control : Maintain temperatures below 0°C during acid chloride formation to minimize side reactions.
- Solvent Selection : Use anhydrous solvents to avoid hydrolysis of intermediates.
- Catalyst Screening : Test Lewis acids (e.g., AlCl₃) or Brønsted acids (e.g., H₂SO₄) to enhance reaction efficiency .
- Design of Experiments (DoE) : Use factorial design to optimize molar ratios, pH, and reaction time .
Q. Table 1: Example Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature (Acid Chloride) | -10°C to 0°C | Prevents decomposition |
| Ethylenediamine Equivalents | 1.2–1.5 eq | Minimizes excess reagent |
| Reaction Time (Salt Formation) | 2–4 hours | Ensures complete protonation |
Q. How should researchers characterize the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) :
- Infrared Spectroscopy (IR) : Look for N-H stretches (3300–3500 cm⁻¹) and C=O stretches (1650–1700 cm⁻¹) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯O interactions) for structural validation .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 210 nm) to assess purity (>98%) .
Q. What biological screening approaches are suitable for initial evaluation of this compound?
Methodological Answer:
- Enzyme Inhibition Assays : Test against proteases or kinases using fluorogenic substrates (e.g., caspase-3 for apoptotic pathways) .
- Cellular Uptake Studies : Use fluorescent tagging (e.g., FITC conjugation) to monitor intracellular localization in mammalian cell lines .
- Molecular Docking : Simulate interactions with cyclooxygenase (COX) or histone deacetylase (HDAC) targets using AutoDock Vina, leveraging the cyclohexyl group’s hydrophobic binding potential .
Advanced Research Questions
Q. How can researchers resolve contradictory data on reaction mechanisms (e.g., substitution vs. elimination pathways) during synthesis?
Methodological Answer:
- Kinetic Isotope Effect (KIE) Studies : Replace reactive hydrogens with deuterium to distinguish between SN2 (inverse KIE) and E2 (normal KIE) mechanisms .
- Intermediate Trapping : Use quenching agents (e.g., methanol) to isolate and characterize transient intermediates via LC-MS .
- Computational Modeling : Perform DFT calculations (e.g., Gaussian 16) to map energy barriers for competing pathways .
Q. Example Workflow :
Synthesize isotopically labeled analogs (e.g., ¹³C-labeled ethylenediamine).
Monitor reaction progress via in-situ IR spectroscopy.
Compare experimental data with computed transition states.
Q. What strategies improve the solubility of this compound in aqueous biological assays?
Methodological Answer:
- Co-Solvent Systems : Use DMSO (≤10% v/v) or cyclodextrins (e.g., β-cyclodextrin) to enhance solubility without denaturing proteins .
- pH Adjustment : Protonate the aminoethyl group (pKa ~9.5) by lowering pH to 6–7 to increase hydrophilicity .
- Structural Analog Design : Replace the cyclohexyl group with a morpholine ring to balance hydrophobicity and aqueous compatibility .
Q. Table 2: Solubility Enhancement Techniques
| Method | Solubility (mg/mL) | Compatibility with Assays |
|---|---|---|
| DMSO (10%) | 15–20 | Moderate (may affect cell viability) |
| β-Cyclodextrin (5 mM) | 8–12 | High |
| pH 6.5 Buffer | 5–7 | High (physiological range) |
Q. How should discrepancies in pharmacological data (e.g., conflicting IC₅₀ values) be addressed?
Methodological Answer:
- Standardized Assay Protocols : Adopt validated methods (e.g., NIH/NCATS guidelines) for dose-response curves .
- Orthogonal Validation : Confirm activity using SPR (surface plasmon resonance) for binding affinity and Western blotting for downstream protein expression .
- Comparative Studies : Benchmark against structurally similar compounds (e.g., N-(2-aminoethyl)-2-chlorobenzamide hydrochloride) to isolate cyclohexyl-specific effects .
Case Study :
A 2024 study observed a 10-fold difference in IC₅₀ values for HDAC inhibition. Re-evaluation under standardized oxygen-free conditions resolved discrepancies caused by compound oxidation .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
